molecular formula C8H6Cl2O2 B1356412 2,4-Dichloro-3-methylbenzoic acid CAS No. 83277-23-0

2,4-Dichloro-3-methylbenzoic acid

Cat. No. B1356412
CAS RN: 83277-23-0
M. Wt: 205.03 g/mol
InChI Key: KYAATGSGTLPBHN-UHFFFAOYSA-N
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Patent
US04762844

Procedure details

30 g of 2,4-dichloro-3-methylbenzoic acid are initially introduced into 83 ml of concentrated H2SO4. 16.7 g of KNO3 are added in portions, while cooling with ice. The mixture is subsequently warmed at 50° for a further 2 hours and then poured onto ice. The nitro compound is isolated and recrystallized from toluene. Melting point: 152°-4°, yield: 24 g.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
83 mL
Type
reactant
Reaction Step One
Name
Quantity
16.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([CH3:11])=[C:9]([Cl:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].OS(O)(=O)=O.[N+:18]([O-])([O-:20])=[O:19].[K+]>>[Cl:1][C:2]1[C:10]([CH3:11])=[C:9]([Cl:12])[C:8]([N+:18]([O-:20])=[O:19])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1C)Cl
Name
Quantity
83 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
16.7 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is subsequently warmed at 50° for a further 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
poured onto ice

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C(=C1C)Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.